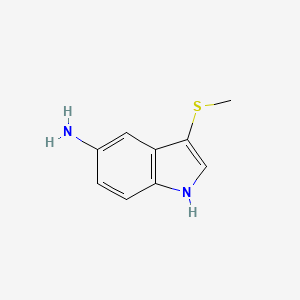

3-(Methylthio)-1H-indol-5-amine

Description

Contextual Significance of Indole (B1671886) and its Substituted Derivatives in Contemporary Chemical Research

Indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.gov Its structural motif is a key component in a multitude of natural products and synthetic molecules with a wide spectrum of biological activities. nih.govnih.gov The indole nucleus is found in the essential amino acid tryptophan and its derivatives, such as the neurotransmitters serotonin (B10506) and melatonin, highlighting its fundamental role in biological systems.

The versatility of the indole ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological properties. These derivatives are at the heart of numerous approved drugs, including the anti-inflammatory agent indomethacin, the anticancer drug vincristine, and the antihypertensive medication reserpine. researchgate.net Contemporary research continues to uncover the potential of indole derivatives in various therapeutic areas, including as antimicrobial, antiviral, antioxidant, and neuroprotective agents. nih.gov The ability to modify the indole core allows chemists to fine-tune the electronic and steric properties of the molecule, enabling the design of compounds that can interact with specific biological targets with high affinity and selectivity. nih.gov

Rationale for Academic Investigation of 3-(Methylthio)-1H-indol-5-amine

The academic interest in this compound stems from its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The rationale for its investigation can be broken down by considering its structural features:

The Indole Scaffold: As established, the indole core is a well-validated pharmacophore, providing a solid foundation for the design of new therapeutic agents. nih.gov

The 5-Amino Group: The primary amine at the 5-position serves as a key functional handle for a variety of chemical transformations. It can be acylated, alkylated, or used in condensation reactions to introduce new substituents or to construct larger, more elaborate heterocyclic systems.

The 3-Methylthio Group: The presence of a methylthio (-SCH3) group at the 3-position is also significant. Sulfur-containing functional groups are known to play a crucial role in the biological activity of many compounds, often by participating in hydrogen bonding or by acting as a leaving group in enzymatic reactions. The methylthio group can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the chemical space that can be explored from this single precursor.

The combination of these features in a single molecule makes this compound an attractive starting material for combinatorial chemistry and drug discovery programs aimed at identifying new lead compounds.

Overview of Key Research Areas and Methodological Approaches

The primary research area involving this compound is its utilization in synthetic organic chemistry as an intermediate. The methodological approaches center on leveraging its functional groups for the construction of novel molecular architectures.

Key research efforts would likely involve:

Derivatization of the 5-amino group: This could include the synthesis of a series of amides or sulfonamides to probe structure-activity relationships. The amine can also be a key component in the synthesis of other heterocyclic rings fused to the indole core.

Modification of the 3-methylthio group: Research could explore the oxidation of the sulfide (B99878) to sulfoxides and sulfones, which would significantly alter the electronic properties and potential biological activity of the resulting compounds.

Palladium-catalyzed cross-coupling reactions: The C-N and C-S bonds, as well as the C-H bonds of the indole ring, could potentially be functionalized further using modern synthetic methods.

The overarching goal of these methodological approaches is the synthesis of new chemical entities for biological screening. The resulting compounds would likely be tested for a range of activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, given the established precedent for such activities among diverse indole derivatives. nih.gov

Below is a data table with some of the known chemical properties of this compound.

| Property | Value |

| CAS Number | 1416440-37-3 |

| Molecular Formula | C9H10N2S |

| Molecular Weight | 178.25 g/mol |

| Appearance | Yellow to Brown Solid |

| Storage Temperature | 2-8 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIANYLUXCNIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 Methylthio 1h Indol 5 Amine

Reactivity Patterns of the Indole (B1671886) Nucleus

The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The presence of both a methylthio group at the C3 position and an amino group at the C5 position in 3-(Methylthio)-1H-indol-5-amine introduces a complex interplay of electronic effects that govern its reactivity.

Electrophilic and Nucleophilic Substitution Dynamics

The indole nucleus is characterized by a high electron density, particularly at the C3 position of the pyrrole (B145914) ring. This makes it highly reactive towards electrophiles. researchgate.net However, with the C3 position already substituted in this compound, electrophilic attack is directed to other positions on the indole ring. The amino group at the C5 position is a strong activating group, directing electrophiles to the C4 and C6 positions of the benzene (B151609) ring. The methylthio group at C3, while also electron-donating, can influence the regioselectivity of these substitutions.

Studies on related 5-aminoindoles have shown that electrophilic substitution, such as Friedel-Crafts alkylation, can occur on the benzene ring. nih.govacs.org For instance, the reaction of 5-aminoindoles with α-bromocinnamic aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst leads to annulation at the C4 position. nih.govacs.org It is anticipated that this compound would undergo similar electrophilic substitutions at the C4 or C6 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Nucleophilic aromatic substitution on the indole ring is less common and typically requires the presence of strong electron-withdrawing groups. However, in specific contexts, such as the displacement of a suitable leaving group, nucleophilic substitution can be achieved. For instance, the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles results in substitution at the C2 position. nii.ac.jp While direct nucleophilic substitution on the unsubstituted positions of this compound is unlikely, functionalization of the ring followed by nucleophilic displacement represents a potential pathway for further derivatization.

Selective Functional Group Transformations on the Indole Ring System

The presence of multiple functional groups on the indole core of this compound allows for a variety of selective transformations. The thioether directing group can be utilized for site-selective C-H functionalization. For example, 1-methyl-3-(methylthio)indole has been shown to undergo rhodium-catalyzed C4 alkenylation. osaka-u.ac.jp This suggests a potential route for the selective functionalization of the C4 position of this compound.

Furthermore, the amino group can direct transformations. For example, the synthesis of pyrrolo[3,2-f]quinazoline-1,3-diamine from 5-aminoindole (B14826) highlights the utility of the amino group in constructing fused heterocyclic systems. nih.gov

Chemical Transformations of the Methylthio Moiety

The methylthio group at the C3 position is a key functional handle that can undergo various chemical transformations, providing avenues for further molecular diversification.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations can significantly alter the electronic properties and biological activity of the molecule. The oxidation of thioethers to sulfoxides is a common transformation in organic synthesis. For instance, the oxidation of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid to its corresponding sulfone is a key step in the synthesis of a potent dual PPARα/γ-agonist. mdpi.com Similarly, thio compounds have been oxidized to their corresponding sulfonyl compounds using 30% hydrogen peroxide in acetic acid. nih.gov It is expected that the methylthio group in this compound can be selectively oxidized to the sulfoxide (B87167) and further to the sulfone under controlled conditions.

Table 1: Examples of Oxidation of Thioethers in Heterocyclic Systems

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid | Not specified | 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylsulfonyl)octanoic acid | mdpi.com |

Desulfurization Reactions and Sulfur Extrusion Pathways

The removal of the methylthio group, or desulfurization, is a valuable transformation for accessing 3-unsubstituted indoles or for introducing other functional groups. Reductive desulfurization of 3-methylthioindolenines to the corresponding indoles can be achieved using reagents like Raney nickel. researchgate.net A patent describes the desulfurization of 3-methylthio-4-nitroindole with Raney nickel to yield 4-aminoindole. google.com This indicates that the methylthio group in this compound can likely be removed reductively.

Derivatization of the Amine Functional Group at the C5 Position

The primary amino group at the C5 position is a versatile site for derivatization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation.

Selective N-acylation of aminoindoles has been reported. For example, N-acylation of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, which is synthesized from 5-aminoindole, can be achieved selectively at different nitrogen atoms by choosing appropriate reaction conditions. nih.gov The direct acylation of the amino group in 5-aminoindoles is a common strategy for synthesizing various derivatives. google.com

Similarly, selective N-alkylation of 5-aminoindoles can be performed. A method utilizing a benzenesulfonyl group as a 'transfer of activation' reagent has been developed for the selective alkylation of the pyrrole NH of 5-aminoindoles. lookchem.com

The synthesis of various derivatives of 5-aminoindole-3-acrylic acid has also been reported, showcasing the reactivity of the amino group for further functionalization. nih.gov

Table 2: Examples of Derivatization of Aminoindoles

| Indole Derivative | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine | Acetic anhydride | N-acylation | N7-acetyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | nih.gov |

| 5-Aminoindole | Diethyl oxaloacetate | N-acylation/Cyclization | Not specified | google.com |

Acylation, Alkylation, and Arylation Reactions

The presence of a primary amino group on the indole ring makes this compound readily susceptible to N-functionalization reactions such as acylation, alkylation, and arylation. These reactions provide pathways to a diverse array of amide, secondary or tertiary amine, and N-aryl derivatives.

Acylation: The 5-amino group can be readily acylated to form amides using standard acylating agents like acyl chlorides or anhydrides. ntu.edu.sgdicp.ac.cn For instance, reaction with acetyl chloride would yield N-(3-(methylthio)-1H-indol-5-yl)acetamide. This transformation is significant as the resulting amide can alter the electronic properties of the indole ring. Computational studies on 5-aminoindole have shown that converting the amine to an amide (e.g., with a Boc or acetyl group) can modulate the oxidation potential of the indole. rsc.org The N-acylation of N-aminoindoles using aroyl chlorides or anhydrides has been extensively studied, achieving high yields and enantioselectivity with the use of chiral catalysts. ntu.edu.sgdicp.ac.cn

Alkylation: The 5-amino group is also a target for alkylation. N-alkylation can be achieved using various alkylating agents. Furthermore, the indole nitrogen (N-1) is another potential site for alkylation, a common reaction for indole derivatives. lookchem.comresearchgate.net The selectivity between N-1 and N-5 alkylation often depends on the reaction conditions, such as the choice of base and solvent. Studies on 5-aminoindoles have demonstrated that selective N-alkylation is achievable. lookchem.com For example, using benzenesulfonyl as a "transfer of activation" reagent allows for the selective alkylation of the indole NH in 5-aminoindoles. lookchem.com

Arylation: The synthesis of N-aryl derivatives from this compound can be accomplished via modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has been successfully applied to 5-aminoindole, demonstrating that selective N-arylation of the amino group can be achieved over potential side reactions at the indole N-H. acs.orgnih.govchemrxiv.org Copper-catalyzed methods also provide a viable route for the N-arylation of indoles. acs.org The choice of catalyst system (e.g., palladium vs. copper) can offer complementary selectivity, allowing for the targeted arylation of either the exocyclic amino group or the endocyclic indole nitrogen. nih.gov For instance, palladium catalysts have shown selectivity for the amino group, while copper catalysts can be used for the azole nitrogen. nih.gov

Table 1: Representative Functionalization Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | N-(3-(methylthio)-1H-indol-5-yl)acetamide |

| Acylation | Benzoyl Chloride | N-(3-(methylthio)-1H-indol-5-yl)benzamide |

| Alkylation | Methyl Iodide | 3-(Methylthio)-N-methyl-1H-indol-5-amine |

| Alkylation | Benzyl Bromide | N-Benzyl-3-(methylthio)-1H-indol-5-amine |

| Arylation | Phenyl Iodide (Pd catalyst) | 3-(Methylthio)-N-phenyl-1H-indol-5-amine |

| Arylation | 4-Chlorobromobenzene (Cu catalyst) | N-(4-chlorophenyl)-3-(methylthio)-1H-indol-5-amine |

Condensation and Heterocyclic Annulation via the Amine

The 5-amino group, in conjunction with the indole's benzene ring, serves as a powerful building block for constructing fused heterocyclic systems, a process known as annulation. These reactions significantly increase the structural complexity and offer pathways to novel polycyclic scaffolds.

Classic quinoline (B57606) syntheses, such as the Skraup and Doebner-von Miller reactions, can be applied to 5-aminoindoles. researchgate.netwikipedia.org In the Skraup synthesis, heating an aniline (B41778) (in this case, 5-aminoindole) with glycerol, sulfuric acid, and an oxidizing agent yields a quinoline fused to the indole frame. wikipedia.org 5-Aminoindole has been shown to undergo such condensation reactions with acetone (B3395972) or mesityl oxide to form tricyclic quinoline derivatives. researchgate.netdergipark.org.trdergipark.org.trresearchgate.net The regioselectivity of this cyclization is consistent with what is expected from an aniline substituted with an electron-donating group in the meta-position. rsc.org

Furthermore, the 5-aminoindole scaffold can undergo annulation through organocatalytic methods. For example, an N-heterocyclic carbene (NHC)-catalyzed enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes has been developed to produce chiral annulated indoles. nih.govacs.org This reaction proceeds via a Friedel-Crafts alkylation at the C-4 position followed by a lactamization involving the 5-amino group. nih.govacs.org

Condensation reactions of 5-aminoindoline (the reduced form of 5-aminoindole) with aromatic aldehydes, catalyzed by hydrobromic acid, have been used to synthesize 5,6,11,12-tetrahydroindolo[3,2-b]carbazoles. researchgate.net These examples highlight the versatility of the 5-amino group in constructing new rings, leading to compounds with potential applications in materials science and medicinal chemistry.

Table 2: Potential Heterocyclic Annulation Products from this compound

| Reaction Name | Reagents | Resulting Fused Ring System |

|---|---|---|

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | Pyrido[3,2-f]quinoline |

| Doebner-von Miller | α,β-Unsaturated carbonyl | Pyrido[3,2-f]quinoline |

| Combes Synthesis | 1,3-Diketone | Pyrido[3,2-f]quinoline |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Dihydropyrroloquinoline |

| NHC-catalyzed Annulation | α-Bromocinnamic aldehyde | Pyrrolo[3,2-f]quinolin-one |

Oligomerization and Polymerization Behavior of Indole Derivatives

The ability of the indole nucleus to undergo oligomerization and polymerization is a well-documented aspect of its chemistry, leading to a range of materials from discrete small oligomers to high-molecular-weight polymers.

Oligomerization: Indole and its derivatives can form dimers, trimers, and even tetramers, particularly under acidic conditions. lookchem.comnih.gov For example, indole-3-carbinol, a 3-substituted indole, oligomerizes in aqueous acid to yield a mixture of products including diindol-3-ylmethane (a dimer) and various cyclic and linear trimers and tetramers. nih.govacs.org The reaction of indoles with catalytic amounts of scandium triflate has also been shown to produce indole trimers and dimers, with the product distribution depending on the substituents on the indole ring. lookchem.comthieme-connect.com

However, many of these oligomerization reactions require the indole to be unsubstituted at the C-2 and C-3 positions. nih.gov Since the title compound, this compound, is substituted at the C-3 position, its propensity to undergo these specific types of acid-catalyzed self-addition reactions may be limited.

Polymerization: Indole can be polymerized through both chemical and electrochemical methods to produce polyindoles. These materials are of interest for their potential as conductive polymers. The polymerization can lead to different linkages between the monomer units, affecting the final properties of the polymer.

Another strategy involves incorporating indole moieties into larger polymer chains. This has been achieved by reacting copolymers containing reactive groups, like maleic anhydride, with indole. acs.org This process results in polymers with indole groups as side chains, which can significantly alter the thermal and mechanical properties of the parent polymer, often leading to increased thermal stability and rigidity due to the bulky indole groups. acs.org Condensation polymerization using bifunctional indole derivatives (e.g., diacids, dialcohols) is another route to creating indole-containing polymers like polyesters and polyamides.

Table 3: Summary of Indole Polymerization Methods

| Polymerization Method | Monomer/Reactant Type | Resulting Polymer Type |

|---|---|---|

| Electrochemical Polymerization | Indole, 5-substituted indoles | Polyindole (conductive polymer) |

| Chemical Polymerization | Indole with oxidizing agents | Polyindole |

| Grafting Reaction | Indole + Poly(maleic anhydride-co-styrene) | Copolymer with indole side chains |

| Condensation Polymerization | Bifunctional indole diacids + diamines | Polyamides with indole units in the backbone |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 3-(Methylthio)-1H-indol-5-amine is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-8.5 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the aromatic portion of the indole ring will show characteristic coupling patterns. The H2 proton, adjacent to the nitrogen, is expected to be a singlet or a narrow triplet around 7.2-7.4 ppm. The protons on the benzene (B151609) ring (H4, H6, and H7) will be influenced by the electron-donating amino group at the C5 position. This would lead to an upfield shift for the ortho (H4, H6) and para (H7) protons relative to unsubstituted indole. Specifically, H4 is expected to be a doublet around 6.8-7.0 ppm, H6 a doublet of doublets around 6.6-6.8 ppm, and H7 a doublet around 7.1-7.3 ppm. The methyl protons of the methylthio group (-SCH₃) are predicted to appear as a sharp singlet in the upfield region, likely between 2.4 and 2.6 ppm. The protons of the amino group (-NH₂) will likely present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. The indole ring carbons will resonate in the aromatic region (100-140 ppm). The C3 carbon, bearing the methylthio group, is expected to be significantly shielded compared to an unsubstituted indole, appearing around 100-105 ppm. The C5 carbon, attached to the amino group, will be strongly shielded, with an expected chemical shift in the range of 140-145 ppm. The other carbon atoms of the indole ring will have predictable shifts based on the substituent effects. The methyl carbon of the methylthio group will have a characteristic signal in the aliphatic region, anticipated around 15-20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | 8.0 - 8.5 (br s) | - |

| H2 | 7.2 - 7.4 (s) | C2: 125-128 |

| - | - | C3: 100-105 |

| H4 | 6.8 - 7.0 (d) | C3a: 128-131 |

| - | - | C4: 110-113 |

| - | - | C5: 140-145 |

| H6 | 6.6 - 6.8 (dd) | C6: 112-115 |

| H7 | 7.1 - 7.3 (d) | C7: 102-105 |

| - | - | C7a: 132-135 |

| SCH₃ | 2.4 - 2.6 (s) | SCH₃: 15-20 |

| NH₂ | variable (br s) | - |

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations between H6 and H7, and between H6 and H4 would confirm their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, correlations from the SCH₃ protons to the C3 carbon would confirm the position of the methylthio group. HMBC would also be instrumental in assigning the quaternary carbons of the indole ring by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. NOESY can help to confirm the spatial relationships between different parts of the molecule, for instance, between the H4 proton and the amino group protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the indole ring is anticipated in the region of 3400-3500 cm⁻¹. The amino group at C5 will exhibit two characteristic N-H stretching bands, a symmetric and an asymmetric stretch, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C-H stretching of the methyl group will appear in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations are expected around 1250-1350 cm⁻¹. The C-S stretching vibration of the methylthio group is typically weaker and appears in the 600-800 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. kurouskilab.com Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. The C-S stretching vibration, which is often weak in the IR spectrum, may show a more intense band in the Raman spectrum. The aromatic ring stretching vibrations are also expected to be strong in the Raman spectrum.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Indole N-H stretch | 3400 - 3500 | Weak |

| Amino N-H stretch | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H stretch | > 3000 | Strong |

| Aliphatic C-H stretch | 2850 - 2960 | Moderate |

| Aromatic C=C stretch | 1450 - 1650 | Strong |

| C-N stretch | 1250 - 1350 | Moderate |

| C-S stretch | 600 - 800 | Moderate to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₀N₂S), the calculated exact mass of the molecular ion [M]⁺˙ is 178.0565. HRMS would be used to confirm this exact mass, thereby verifying the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules and cleavage of substituent groups. acs.org For this compound, one might expect to see fragmentation corresponding to the loss of the methyl group (-CH₃) from the methylthio moiety, or cleavage of the C-S bond.

X-ray Crystallography for Single-Crystal and Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the indole NH and the amino group, which are crucial for understanding its solid-state properties. mdpi.commdpi.com The planarity of the indole ring system and the orientation of the methylthio and amino groups relative to the ring would be unambiguously established.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The indole ring system is a chromophore that typically exhibits absorption maxima around 220 nm and 280 nm. nist.gov The presence of the electron-donating amino group at the C5 position and the methylthio group at the C3 position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. This is because both the amino and methylthio groups can donate electron density to the indole ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). One would anticipate absorption maxima to be shifted to longer wavelengths compared to unsubstituted indole. researchgate.net

Theoretical and Computational Investigations of 3 Methylthio 1h Indol 5 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. For 3-(Methylthio)-1H-indol-5-amine, these methods can provide a detailed picture of its molecular structure, orbital energies, and potential reaction pathways.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

The electronic character of this compound is dictated by the combination of the electron-rich indole (B1671886) nucleus and its substituents. The amino group at C5 is a strong π-donor, increasing the electron density of the aromatic system, particularly the benzene (B151609) ring portion. The methylthio group at C3 is also considered a π-donor, though its effect is more complex due to the presence of sulfur's d-orbitals, which can also act as electron acceptors.

Frontier molecular orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be delocalized over the indole ring, with significant contributions from the nitrogen atom of the amino group and the sulfur atom of the methylthio group. The LUMO is likely to be a π* orbital distributed across the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of both amino and methylthio groups is anticipated to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a reduced HOMO-LUMO gap compared to unsubstituted indole. This suggests that this compound would be more susceptible to electrophilic attack.

Table 1: Illustrative Frontier Orbital Energies for this compound and Related Compounds (Calculated at the B3LYP/6-31G(d) level)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.98 | -0.15 | 5.83 |

| 5-Aminoindole (B14826) | -5.45 | -0.10 | 5.35 |

| This compound (Predicted) | -5.30 | -0.12 | 5.18 |

Note: The values for this compound are predicted based on the known effects of the substituents and are for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Characterization

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, a key reaction to consider is electrophilic aromatic substitution, a characteristic reaction of indoles.

The electron-donating nature of both the amino and methylthio groups activates the indole ring towards electrophilic attack. Computational studies on similar substituted indoles suggest that the C2, C4, and C6 positions are potential sites for electrophilic substitution. By calculating the energies of the intermediates and transition states for attack at each of these positions, the most favorable reaction pathway can be determined. The presence of the methylthio group at C3 would sterically hinder attack at C2 and C4 to some extent.

Transition state theory, combined with DFT, allows for the calculation of activation energies, which are crucial for predicting reaction rates. For instance, in a hypothetical nitration reaction, the transition state would involve the formation of a sigma complex (Wheland intermediate). The stability of this intermediate, and thus the height of the activation barrier, would be influenced by the ability of the amino and methylthio groups to delocalize the positive charge.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. For this compound, conformational flexibility primarily arises from the rotation of the methyl group around the C3-S bond.

Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. By systematically rotating the C-S bond and calculating the energy at each step, a potential energy surface can be generated. It is expected that the conformer where the methyl group is oriented away from the indole ring would be sterically favored.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. MD simulations model the movement of atoms over time, taking into account temperature and solvent effects. These simulations can reveal how the molecule explores its conformational space and interacts with its surroundings. For this compound, MD simulations could shed light on the solvent accessibility of the amino and methylthio groups, which is important for understanding its intermolecular interactions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The accuracy of these predictions has significantly improved, making them a reliable tool for structural elucidation mdpi.com. For this compound, the chemical shifts would be influenced by the electron-donating effects of both substituents. The protons and carbons of the benzene ring are expected to be more shielded (shifted to a lower ppm) compared to unsubstituted indole due to the amino group. The methylthio group would also influence the chemical shifts of the pyrrole (B145914) ring protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound in CDCl₃ (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| H1 (N-H) | 8.10 |

| H2 | 7.15 |

| H4 | 6.90 |

| H6 | 6.85 |

| H7 | 7.20 |

| -SCH₃ | 2.50 |

| -NH₂ | 3.60 |

Note: These are illustrative values based on known substituent effects on the indole ring.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies can then be correlated with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes. A study on indole and 5-aminoindole has shown that DFT calculations, specifically using the B3LYP functional, provide results in good agreement with experimental data researchgate.net. For this compound, characteristic vibrational modes would include the N-H stretching of the indole and amino groups, C-H stretching of the aromatic and methyl groups, and C-S stretching of the methylthio group.

Tautomerism and Isomerization Studies

Tautomerism is a form of isomerization that involves the migration of a proton. While the 1H-indole tautomer is the most stable, other tautomeric forms, such as 3H-indole, can exist. The substituents on the indole ring can influence the relative stability of these tautomers.

For this compound, the primary tautomeric equilibrium to consider is that between the 1H and 3H forms. Computational studies can be employed to calculate the relative energies of these tautomers. It is generally observed that the 1H-indole form is significantly more stable acs.org. The presence of the amino and methylthio groups is unlikely to alter this preference dramatically, but they will modulate the energy difference between the tautomers.

Isomerization can also involve larger structural rearrangements. DFT calculations can be used to explore the potential energy surface for various isomerization pathways, identifying the transition states and intermediates involved. For instance, the migration of the methylthio group to other positions on the indole ring could be investigated, although such processes would likely have high activation barriers.

Exploration of Advanced Research Applications and Functional Material Development

Applications in Materials Science

The inherent properties of the indole (B1671886) scaffold, such as its aromaticity and electron-donating nature, make it a valuable building block for functional organic materials. nih.gov The presence of both an amino and a methylthio group on the 3-(Methylthio)-1H-indol-5-amine molecule further enhances its potential for creating novel materials with tailored electronic and optical properties.

Utilization as Precursors for Polymeric Materials

The amino group at the 5-position of this compound provides a reactive site for polymerization reactions. This allows for its potential incorporation into various polymer backbones, such as polyamides, polyimides, and poly(ether sulfone)s, through condensation polymerization. researchgate.net The resulting polymers would benefit from the inherent thermal stability and rigidity of the indole unit. ajchem-a.com Furthermore, electropolymerization of indole derivatives is a known method for producing conducting polymers. nih.gov The presence of the methylthio and amino groups could influence the polymerization process and the final properties of the resulting polyindole, potentially leading to materials with unique conductivity and redox activity. researchgate.net The incorporation of such functionalized indoles can lead to polymers with high glass transition temperatures and good thermal stability. ajchem-a.com

For instance, indole-based polyesters have been synthesized that exhibit high glass-transition temperatures (Tg) up to 113 °C, indicating their potential for applications requiring robust thermal properties. nih.gov The development of indole-based polymers has been driven by their potential applications in sensors, supercapacitors, and electrocatalysts. rsc.org

Investigation of Optoelectronic and Redox-Active Properties in Novel Materials

Indole derivatives are widely recognized for their interesting photophysical and electrochemical properties, making them attractive for applications in organic optoelectronics. thieme-connect.combohrium.com The combination of the electron-donating amino group and the sulfur atom in this compound can create a donor-acceptor system within the molecule, which is a key design principle for organic chromophores and fluorescent materials. thieme-connect.com

Research on related functionalized indoles has shown that their incorporation into polymeric or molecular structures can lead to materials with strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.org For example, poly(silyl indole)s have been synthesized that exhibit bright blue-violet fluorescence in both solution and solid states. rsc.org Thiophene-functionalized triindoles have also been shown to be excellent luminescent materials. nih.gov

The redox-active nature of the indole ring, coupled with the influence of the methylthio and amino substituents, suggests that this compound could be a precursor to redox-active materials for applications in energy storage or electrochromic devices. rsc.orgrsc.org The ability of the molecule to undergo reversible oxidation and reduction is a key property for these applications. Studies on 5-substituted indole films have demonstrated their redox activity and potential for use in electrochemical systems. rsc.orgrsc.org

Roles in Catalysis and Ligand Design

The indole scaffold is a prevalent feature in the design of ligands and organocatalysts due to its unique electronic properties and ability to participate in various chemical transformations. sioc-journal.cnacs.org

Application in Organocatalysis and Metal-Organic Framework (MOF) Synthesis

The field of organocatalysis has seen a surge in the use of indole-containing molecules to promote a variety of chemical reactions. sioc-journal.cnoup.com The indole ring can act as a key structural element in chiral catalysts, enabling stereoselective transformations. acs.orgoaepublish.com The amino group in this compound could be further functionalized to create more complex chiral organocatalysts for reactions such as Friedel-Crafts alkylations. beilstein-journals.org

Design of Ligands for Transition Metal-Catalyzed Processes

Indole derivatives have been successfully employed as ligands in transition metal catalysis. acs.orgnih.govmdpi.com The indole nitrogen and other heteroatoms within the molecule can coordinate to a metal center, influencing its catalytic activity and selectivity. The presence of the methylthio group in this compound introduces a soft sulfur donor atom, which can exhibit strong coordination to late transition metals like palladium, rhodium, and copper. acs.orgnih.gov

This dual-coordination potential (N-H from the indole and the sulfur atom) could allow for the formation of stable chelate complexes with transition metals. Such complexes could find applications in a variety of catalytic processes, including cross-coupling reactions, C-H functionalization, and hydrogenation. acs.org For example, indole-substituted N-heterocyclic carbene (NHC)-copper complexes have shown promise as catalysts for hydrosilylation and C-N coupling reactions. acs.org

Electrochemical Properties and Redox Behavior

The electrochemical behavior of indole derivatives is a subject of significant research interest due to their biological relevance and potential in electroactive materials. semanticscholar.orgnih.gov The oxidation of the indole ring is a key process, and the presence of substituents can significantly influence the redox potentials. nih.gov

The this compound molecule possesses multiple electroactive sites: the indole ring, the amino group, and the methylthio group. The electron-donating amino group is expected to lower the oxidation potential of the indole ring, making it easier to oxidize compared to unsubstituted indole. Conversely, the methylthio group's effect can be more complex, potentially influencing both the oxidation and reduction processes.

Cyclic voltammetry studies on related indole derivatives have shown that the electrochemical behavior is highly dependent on the nature and position of the substituents. nih.gov For instance, studies on N-substituted indole-3-thiolate [4Fe–4S] clusters have shown that the redox potentials are influenced by the N-substituent. uu.nl Research on thiophene-functionalized triindoles has indicated low ionization potentials and low oxidation potentials, attributed to the high electronic density of both the triindole and thiophene (B33073) groups. nih.gov A systematic electrochemical study of this compound would be necessary to fully elucidate its redox properties and potential for applications in electrochemical sensors or redox-flow batteries.

| Compound Name | Molecular Formula | Potential Application Area |

| This compound | C9H10N2S | Materials Science, Catalysis |

| Poly(ether sulfone) | (C12H8O3S)n | High-performance polymers |

| Poly(silyl indole) | Varies | Fluorescent materials |

| Thiophene-functionalized triindole | Varies | Luminescent materials |

| N-heterocyclic carbene-copper complex | Varies | Catalysis |

| Indole-3-thiolate | C8H6NS | Ligand for metal clusters |

| Compound Class | Key Properties | Potential Applications |

| Indole-based Polymers | Thermal stability, conductivity | Sensors, supercapacitors, electrocatalysts |

| Functionalized Indoles | Fluorescence, redox activity | OLEDs, fluorescent sensors, electrochromic devices |

| Indole-based Organocatalysts | Chirality, catalytic activity | Asymmetric synthesis |

| Indole-based Ligands | Coordination to metals | Transition metal catalysis |

Cyclic Voltammetry and Potentiodynamic Polarization Studies

While specific studies on this compound are not extensively documented, the electrochemical behavior of related indole and amine-containing compounds has been a subject of investigation. Cyclic voltammetry (CV) is a key technique used to study the redox properties of such molecules. For instance, CV studies on various organic molecules are performed to understand their oxidation and reduction potentials, which is crucial for applications in electrochemical sensors and energy storage. A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current, providing insights into the electrochemical processes. rsc.orgnih.gov

Potentiodynamic polarization is another electrochemical technique frequently employed to evaluate the corrosion inhibition properties of organic compounds. bohrium.comresearchgate.net Studies on various nitrogen and sulfur-containing heterocyclic compounds have demonstrated their effectiveness in protecting metal surfaces from corrosion. beilstein-journals.orgmdpi.com These compounds can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. bohrium.com The amine and methylthio groups in this compound could facilitate strong adsorption on metal surfaces, making it a candidate for corrosion inhibition studies.

Potential Applications in Electrochemical Sensing and Energy Storage

The electroactive nature of the indole ring, combined with the functional groups of this compound, suggests its potential use in the development of electrochemical sensors. The amine group can be functionalized to selectively bind to specific analytes, and the resulting interaction can be detected via changes in the electrochemical signal of the indole core.

In the realm of energy storage, organic molecules are being explored as alternatives to traditional inorganic materials for batteries and supercapacitors. mdpi.comgoogle.com Thiophene derivatives, which share structural similarities with the methylthio-substituted indole, have been investigated as potential cathode materials in energy storage devices. researchgate.netgoogle.com The reversible redox behavior of such organic compounds is key to their energy storage capabilities. The electrochemical properties of this compound would need to be thoroughly investigated to assess its suitability for these applications.

Chromatographic Applications and Adsorbent Development

The structural features of this compound also make it an interesting candidate for applications in separation science.

Development of Stationary Phases for Separation Science

The development of new stationary phases is crucial for enhancing the selectivity and efficiency of chromatographic separations. nih.govchromatographyonline.com Silica and polymers are common supports for stationary phases, which can be modified with various functional molecules to achieve specific interactions with analytes. nih.gov The amine group of this compound could be covalently bonded to a support material to create a novel stationary phase. Such a phase could exhibit mixed-mode separation capabilities, involving hydrophobic, hydrogen bonding, and potentially weak ion-exchange interactions. The indole ring can participate in π-π stacking interactions, while the amine group can act as a hydrogen bond donor or a weak anion exchanger. Related indole compounds, such as 1H-Indol-5-amine, have been used to prepare hydrophobic charge induction chromatography media. medchemexpress.com

Investigation of Selective Adsorption Mechanisms

The ability of a material to selectively adsorb certain molecules is fundamental to many separation and purification processes. The functional groups on this compound suggest its potential as a selective adsorbent. The mechanism of adsorption can be elucidated through a combination of experimental studies and theoretical calculations, such as Density Functional Theory (DFT). researchgate.net The amine group can participate in hydrogen bonding and electrostatic interactions, while the sulfur atom in the methylthio group can exhibit affinity for heavy metal ions. The aromatic indole ring can also contribute to adsorption through π-π and hydrophobic interactions. Understanding these selective adsorption mechanisms is key to designing efficient adsorbents for specific target molecules. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-(Methylthio)-1H-indol-5-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of the indole core. Key steps include:

- Methylthio group introduction : Use of methylthio reagents (e.g., (CH₃S)₂) under acidic or nucleophilic conditions .

- Amine protection strategies : Boc or Fmoc groups to prevent undesired side reactions during synthesis .

- Catalytic optimization : Palladium or copper catalysts for cross-coupling reactions to attach substituents .

Yields vary significantly with solvent polarity (e.g., DMF vs. THF) and temperature. For example, reflux conditions (100–120°C) improve regioselectivity but may degrade thermally sensitive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The methylthio group (δ ~2.5 ppm for CH₃S) and indole NH (δ ~10–11 ppm) are diagnostic .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SCH₃) .

- FT-IR : N-H stretches (~3400 cm⁻¹) and C-S vibrations (~650 cm⁻¹) validate functional groups .

Q. How does the methylthio group influence the compound’s solubility and stability?

- Solubility : The methylthio group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DCM, ethyl acetate) .

- Stability : Susceptible to oxidation (e.g., forming sulfoxide derivatives) under ambient light or oxidative conditions. Storage in inert atmospheres (N₂/Ar) at –20°C is recommended .

Advanced Research Questions

Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?

- Anticancer vs. neuroactive effects : Some studies report apoptosis induction in cancer cells via ROS generation , while others highlight serotonin receptor modulation . Contradictions may arise from assay specificity (e.g., MTT vs. radioligand binding) or cell line variability.

- Resolution : Use orthogonal assays (e.g., flow cytometry for apoptosis, patch-clamp electrophysiology for receptor activity) and standardized cell models (e.g., HEK293T for receptor studies) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

- Substituent modifications :

- Methylthio vs. ethylthio : Ethylthio analogs show reduced cytotoxicity but improved metabolic stability .

- Positional effects : 5-Amino substitution is critical for receptor binding; moving the amine to position 6 abolishes activity .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with serotonin receptors (5-HT₂A/2C) and guide substituent design .

Q. What methodologies are recommended for assessing the compound’s metabolic stability and toxicity?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 metabolism .

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- In silico tools : ProTox-II predicts hepatotoxicity (LD₅₀ ~200 mg/kg in rats) and highlights reactive metabolites (e.g., sulfoxide intermediates) .

Methodological Challenges

Q. How can researchers address poor crystallinity during X-ray diffraction analysis?

- Co-crystallization : Use small-molecule co-formers (e.g., succinic acid) to improve crystal packing .

- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K with liquid N₂) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardized synthesis protocols : Strict control of reaction time, temperature, and purification (e.g., HPLC >95% purity) .

- Internal controls : Include reference compounds (e.g., known 5-HT agonists) in each assay plate .

Emerging Research Directions

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Q. What role does the compound play in modulating oxidative stress pathways?

- Dual activity : At low concentrations (µM), it scavenges ROS via the thioether group; at higher doses (>50 µM), it induces oxidative stress in cancer cells .

- Mechanistic studies : Use siRNA knockdown (e.g., Nrf2 or KEAP1) to elucidate pathway interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.